molecular formula C18H14N4O5S B2632610 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide CAS No. 317338-12-8

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide

Cat. No.: B2632610
CAS No.: 317338-12-8
M. Wt: 398.39
InChI Key: RISTVKJXPQRAAW-UHFFFAOYSA-N
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Description

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide is a complex organic compound that features a thiazole ring, a dinitrobenzamide moiety, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Oxidized derivatives of the thiazole or phenyl rings.

    Reduction: Amino derivatives of the nitrobenzamide moiety.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide exerts its effects involves the inhibition of key enzymes in cellular processes. For example, it has been shown to inhibit the Nek2 and Hec1 enzymes, which are crucial for cell mitosis . This inhibition disrupts the mitotic process, leading to cell cycle arrest and potentially cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide is unique due to the presence of both the dinitrobenzamide and thiazole moieties, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes involved in cell division sets it apart from other similar compounds.

Properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5S/c1-10-3-4-15(11(2)5-10)16-9-28-18(19-16)20-17(23)12-6-13(21(24)25)8-14(7-12)22(26)27/h3-9H,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISTVKJXPQRAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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